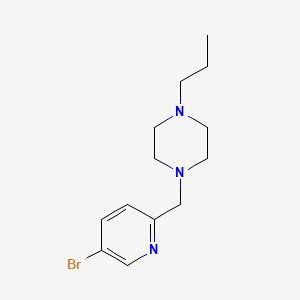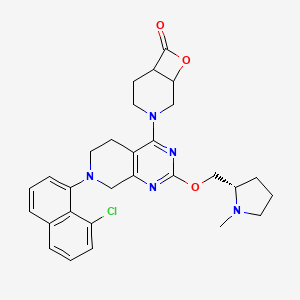
G12S inhibitor-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G12Si-1 is a selective, covalent inhibitor of the K-Ras (G12S) protein. This compound is designed to inhibit the oncogenic signaling of K-Ras (G12S), a mutation commonly found in various cancers, including lung, colon, and pancreatic cancers . G12Si-1 binds specifically to the mutant serine residue of K-Ras (G12S), thereby inhibiting its activity while sparing the wild-type K-Ras .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of G12Si-1 involves the incorporation of a β-lactone group, which is crucial for its selective binding to the mutant serine residue of K-Ras (G12S) . The synthetic route typically includes the following steps:
Formation of the β-lactone ring: This step involves the cyclization of a precursor molecule under acidic conditions.
Functionalization of the β-lactone: The β-lactone is then functionalized with various substituents to enhance its binding affinity and selectivity.
Final coupling: The functionalized β-lactone is coupled with a core scaffold to form the final G12Si-1 molecule.
Industrial Production Methods
Industrial production of G12Si-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Large-scale cyclization: Using industrial reactors to perform the cyclization step efficiently.
Purification: Employing techniques such as crystallization and chromatography to purify the intermediate and final products.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing.
化学反応の分析
Types of Reactions
G12Si-1 primarily undergoes covalent binding reactions with the mutant serine residue of K-Ras (G12S). This covalent modification is crucial for its inhibitory activity .
Common Reagents and Conditions
Reagents: β-lactone precursors, acidic catalysts, and various functionalizing agents.
Conditions: Acidic conditions for cyclization, followed by specific conditions for functionalization and coupling.
Major Products
The major product of these reactions is the covalently modified K-Ras (G12S) protein, which is rendered inactive by the binding of G12Si-1 .
科学的研究の応用
G12Si-1 has several applications in scientific research, particularly in the fields of cancer biology and drug development:
Cancer Research: Used to study the role of K-Ras (G12S) in cancer progression and to develop targeted therapies
Drug Development: Serves as a lead compound for developing new inhibitors targeting K-Ras mutations.
Biological Studies: Helps in understanding the molecular mechanisms of K-Ras signaling and its impact on cellular processes.
作用機序
G12Si-1 exerts its effects by covalently binding to the mutant serine residue of K-Ras (G12S). This binding inhibits the nucleotide exchange process catalyzed by Sos and the exchange rates facilitated by EDTA, thereby disrupting the nucleotide cycle of K-Ras . The inhibition of K-Ras (G12S) leads to a reduction in the levels of phosphorylated ERK, a downstream effector in the signaling pathway .
類似化合物との比較
G12Si-1 is part of a series of compounds designed to target specific K-Ras mutations. Similar compounds include:
G12Si-2: Another β-lactone-containing compound targeting K-Ras (G12S) with similar selectivity.
MRTX1133: A reversible inhibitor targeting K-Ras (G12D) with high potency.
Sotorasib and Adagrasib: FDA-approved drugs targeting K-Ras (G12C) mutations.
G12Si-1 is unique in its selective covalent binding to K-Ras (G12S), making it a valuable tool for studying and targeting this specific mutation .
特性
分子式 |
C29H32ClN5O3 |
|---|---|
分子量 |
534.0 g/mol |
IUPAC名 |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
InChIキー |
VKLRGERKXJSQFY-LGQZFRORSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
正規SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
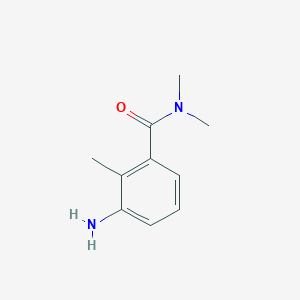
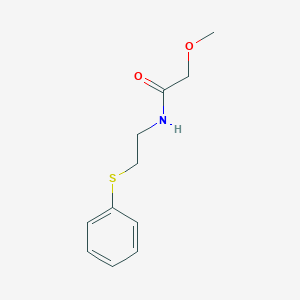
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

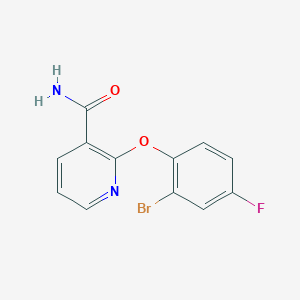

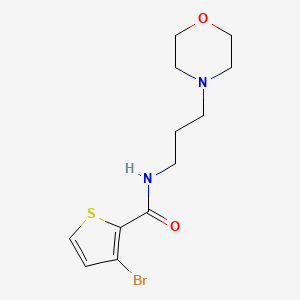


![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)
